![molecular formula C15H16O3 B2597929 [2-(Benzyloxy)-4-methoxyphenyl]methanol CAS No. 171817-14-4](/img/structure/B2597929.png)
[2-(Benzyloxy)-4-methoxyphenyl]methanol
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Overview
Description
“[2-(Benzyloxy)-4-methoxyphenyl]methanol” is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H16O3/c1-17-14-8-7-13 (10-16)15 (9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzylic compounds in general are known to undergo various reactions. For instance, they are susceptible to oxidative degradation .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
- Chiral Auxiliary in Asymmetric Synthesis : Jung et al. (2000) synthesized a derivative of [2-(Benzyloxy)-4-methoxyphenyl]methanol as a chiral auxiliary. This was used in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in controlling stereochemistry in organic synthesis (Jung, Ho, & Kim, 2000).
Photo-Reorganization and Synthesis of Complex Molecules
- Photo-Reorganization to Form Pentacyclic Compounds : Dalal et al. (2017) studied the photo-reorganization of specific chromenones in methanol, leading to the formation of pentacyclic compounds, where the benzyloxy group played a significant role in the yield of the products (Dalal, Khanna, Kumar, & Kamboj, 2017).
Natural Product Isolation and Identification
- Isolation from Natural Sources : Yun-Choi et al. (1998) isolated derivatives of 4-hydroxybenzyl alcohol, including compounds structurally related to this compound, from the methanol extract of fresh tubers of Gastrodia elata. These compounds were identified through spectroscopic data (Yun-Choi, Pyo, & Park, 1998).
Organic Synthesis and Chemical Reactions
- Synthesis of Cyclic Hydroxamic Acids and Lactams : Hartenstein and Sicker (1993) conducted a study involving the hydrogenation of ethyl 2-nitrophenyl oxalate and its derivatives in methanol, leading to the formation of 4-hydroxy-2,3-dioxo-1,4-benzoxazine and its 7-methoxy derivative. This research contributes to the understanding of the synthesis of cyclic hydroxamic acids (Hartenstein & Sicker, 1993).
Electrochemical Studies and Synthesis
- Electrochemical Synthesis of Novel Derivatives : Largeron and Fleury (1998) demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives using a related starting material. This study highlights the potential of electrochemical methods in organic synthesis (Largeron & Fleury, 1998).
Photoreactivity and Chemical Transformations
- Photochemical Transformations : Nakamura et al. (1995) explored the UV irradiation of bis(methoxyphenyl) methylphosphonates in methanol, leading to interesting photochemical reactions and products. This research provides insight into the photoreactivity of compounds related to this compound (Nakamura, Shi, Okamoto, & Takamuku, 1995).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the molecular structure of the compound and its targets, potentially altering their function .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can influence a variety of biochemical pathways, leading to downstream effects.
properties
IUPAC Name |
(4-methoxy-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLDWGQVPKNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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